molecular formula C11H18O2 B1609465 (e,z)-2,6-Nonadienyl acetate CAS No. 68555-65-7

(e,z)-2,6-Nonadienyl acetate

Cat. No.: B1609465
CAS No.: 68555-65-7
M. Wt: 182.26 g/mol
InChI Key: UHONGPVFPQQOSO-FTGFODROSA-N
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Description

(e,z)-2,6-Nonadienyl acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a double bond in the (e,z) configuration and an acetate functional group. This compound is known for its distinctive odor and is often used in the fragrance and flavor industry. It is also found in various natural sources, including certain fruits and flowers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e,z)-2,6-Nonadienyl acetate typically involves the esterification of (e,z)-2,6-Nonadienol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(e,z)-2,6-Nonadienol+Acetic Acid(e,z)-2,6-Nonadienyl Acetate+Water\text{(e,z)-2,6-Nonadienol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} (e,z)-2,6-Nonadienol+Acetic Acid→(e,z)-2,6-Nonadienyl Acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as immobilized enzymes can enhance the selectivity and efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(e,z)-2,6-Nonadienyl acetate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group under basic conditions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: (e,z)-2,6-Nonadienol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(e,z)-2,6-Nonadienyl acetate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its role in plant-insect interactions, as it is a component of certain plant volatiles that attract pollinators or repel pests.

    Medicine: Research is ongoing into its potential therapeutic effects, including its use as an anti-inflammatory or antimicrobial agent.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of (e,z)-2,6-Nonadienyl acetate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may interact with specific enzymes or receptors, modulating various biochemical pathways. For example, its role in plant-insect interactions involves binding to olfactory receptors in insects, influencing their behavior.

Comparison with Similar Compounds

Similar Compounds

    (e,z)-2,6-Nonadienol: The alcohol counterpart of (e,z)-2,6-Nonadienyl acetate.

    (e,z)-3,7-Dimethyl-2,6-octadienyl acetate: Another ester with a similar structure but different substitution pattern.

    (e,z)-2,6-Nonadienal: An aldehyde with a similar carbon skeleton.

Uniqueness

This compound is unique due to its specific (e,z) configuration and the presence of an acetate group, which imparts distinct chemical and sensory properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in both research and industry.

Properties

IUPAC Name

[(2E,6Z)-nona-2,6-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,8-9H,3,6-7,10H2,1-2H3/b5-4-,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHONGPVFPQQOSO-FTGFODROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904430
Record name 2E,6Z)-Nona-2,6-dienyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; violet leaf, spicy cucumber aroma
Record name (E,Z)-2,6-Nonadien-1-ol acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1179/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in fat, soluble (in ethanol)
Record name (E,Z)-2,6-Nonadien-1-ol acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1179/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.897-0.907
Record name (E,Z)-2,6-Nonadien-1-ol acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1179/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

68555-65-7
Record name 2,6-Nonadien-1-ol, 1-acetate, (2E,6Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68555-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonadienyl acetate, (2E,6Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Nonadien-1-ol, 1-acetate, (2E,6Z)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2E,6Z)-Nona-2,6-dienyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,6Z)-nona-2,6-dienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NONADIENYL ACETATE, (2E,6Z)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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